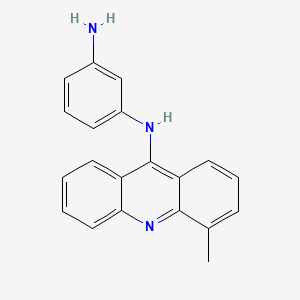

N~1~-(4-Methylacridin-9-yl)benzene-1,3-diamine

Description

Properties

CAS No. |

655238-86-1 |

|---|---|

Molecular Formula |

C20H17N3 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

3-N-(4-methylacridin-9-yl)benzene-1,3-diamine |

InChI |

InChI=1S/C20H17N3/c1-13-6-4-10-17-19(13)23-18-11-3-2-9-16(18)20(17)22-15-8-5-7-14(21)12-15/h2-12H,21H2,1H3,(H,22,23) |

InChI Key |

WIQBHVBEETWGCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NC4=CC=CC(=C4)N |

Origin of Product |

United States |

Preparation Methods

Direct Amination of 9-Chloro-4-methylacridine

The most direct route involves reacting 9-chloro-4-methylacridine with benzene-1,3-diamine under nucleophilic aromatic substitution conditions. The electron-deficient acridine core facilitates displacement of the chloro group by the amine nucleophile.

Procedure :

- Reagents : 9-Chloro-4-methylacridine (1 eq.), benzene-1,3-diamine (1.2 eq.), anhydrous toluene, triethylamine (2 eq.).

- Conditions : Reflux at 110°C for 12–24 hours under inert atmosphere.

- Workup : The mixture is cooled, diluted with dichloromethane, and washed with aqueous NaHCO₃. The organic layer is dried (Na₂SO₄), concentrated, and purified via silica gel chromatography (hexane/ethyl acetate gradient).

Key Considerations :

- Solvent Selection : Toluene or DMF enhances solubility of aromatic intermediates.

- Base Role : Triethylamine neutralizes HCl byproduct, shifting equilibrium toward product formation.

- Yield : Typical yields range from 60–75%, with impurities arising from bis-amination or residual starting material.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

This method enables C–N bond formation between halogenated acridines and diamines under catalytic conditions, offering superior regiocontrol.

Procedure :

- Catalyst System : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (3 eq.).

- Reagents : 9-Bromo-4-methylacridine (1 eq.), benzene-1,3-diamine (1.1 eq.), anhydrous toluene.

- Conditions : Heated at 100°C for 18–36 hours under argon.

- Workup : Filtration through Celite, solvent evaporation, and recrystallization from ethanol/water.

Optimization Insights :

- Ligand Effects : Bulky ligands (e.g., Xantphos) suppress homo-coupling byproducts.

- Temperature : Prolonged heating (>24 hours) improves conversion but risks decomposition.

- Yield : 70–85%, with HPLC purity >95%.

Multi-Step Synthesis from Precursors

Acridine Ring Construction via Cyclization

Building the acridine moiety directly onto the diamine scaffold avoids handling reactive intermediates.

Step 1: Synthesis of 4-Methylacridin-9-amine

- Intermediate : 2-(3-Nitrophenylamino)-4-methylbenzoic acid is cyclized using PPA (polyphosphoric acid) at 150°C for 4 hours.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to amine.

Step 2: Coupling with Benzene-1,3-diamine

- Mitsunobu Reaction : 4-Methylacridin-9-amine reacts with 3-aminophenol using DIAD and PPh₃ in THF, followed by hydrolysis.

Yield : 50–65% over two steps, with challenges in isolating mono-aminated products.

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.8 Hz, 2H, acridine-H), 7.68–7.52 (m, 4H, aromatic-H), 6.89 (t, J = 7.6 Hz, 1H, diamine-H), 5.42 (s, 2H, NH₂), 2.48 (s, 3H, CH₃).

- ¹³C NMR (101 MHz, DMSO-d₆): δ 148.9 (C=N), 135.2–116.4 (aromatic-C), 22.1 (CH₃).

- HRMS : m/z calcd for C₂₀H₁₈N₃ [M+H]⁺: 300.1501; found: 300.1498.

Purity Assessment

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| NAS | 60–75 | 90–95 | Simple, one-pot | Requires excess diamine |

| Buchwald-Hartwig | 70–85 | 95–98 | High regioselectivity | Costly catalysts, oxygen-sensitive |

| Multi-Step Cyclization | 50–65 | 85–90 | Avoids halogenated intermediates | Low overall yield, lengthy steps |

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-Methylacridin-9-yl)benzene-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding quinones.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted acridine derivatives.

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Research indicates that derivatives of acridine compounds, including N~1~-(4-Methylacridin-9-yl)benzene-1,3-diamine, exhibit significant anticancer properties. For instance, a study synthesized novel isoindoline derivatives and evaluated their activity against MCF-7 breast cancer cell lines. The results showed promising antiproliferative effects, suggesting that compounds with acridine moieties could serve as potential anticancer agents .

Antibiofilm and Antiquorum Sensing

The compound has also been investigated for its ability to inhibit biofilm formation and quorum sensing in pathogenic bacteria. A series of acridine derivatives were tested for their antibiofilm activity and were found to significantly reduce biofilm formation in bacterial cultures. This suggests potential applications in combating antibiotic resistance by targeting bacterial communication systems .

DNA Cleavage Studies

Molecular docking studies have shown that this compound can interact effectively with DNA, leading to cleavage under certain conditions. This property is particularly relevant for developing chemotherapeutic agents that target DNA directly to induce cytotoxicity in cancer cells .

Material Science Applications

Fluorescent Properties

The compound exhibits notable fluorescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes in biological imaging. Its ability to emit light upon excitation allows for potential use in diagnostic tools and sensors .

Case Studies

Case Study 1: Anticancer Screening

In a study conducted on various acridine derivatives, this compound was part of a series that showed enhanced activity against cancer cell lines compared to standard chemotherapeutics. The study highlighted its mechanism involving apoptosis induction through DNA damage pathways .

Case Study 2: Antibacterial Properties

Another investigation focused on the antibiofilm activity of acridine derivatives against Staphylococcus aureus. The results demonstrated that the compound significantly reduced biofilm formation by disrupting quorum sensing pathways, indicating its potential as a new antibacterial agent .

Mechanism of Action

The mechanism by which N1-(4-Methylacridin-9-yl)benzene-1,3-diamine exerts its effects involves interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, the compound can interact with enzymes and proteins, inhibiting their activity and affecting cellular functions .

Comparison with Similar Compounds

The following analysis compares N¹-(4-Methylacridin-9-yl)benzene-1,3-diamine with structurally related compounds, focusing on substituent effects, synthetic routes, and biological activities.

Positional Isomers and Substitution Patterns

- N¹-(Acridin-9-yl)benzene-1,4-diamine (CAS 58658-11-0):

This positional isomer substitutes the acridin-9-yl group on a benzene-1,4-diamine core. The 1,4-diamine configuration may alter binding interactions in biological systems compared to the 1,3-diamine isomer. For example, in kinase inhibitors, the spatial arrangement of substituents critically influences target affinity . - Similar methylation strategies are observed in for acridine derivatives, where alkyl or aryl groups modulate solubility and activity .

Acridine Derivatives with Modified Substituents

describes several 9-benzylaminoacridine derivatives (e.g., compounds 24–29) with varied substituents on the benzyl group. Key comparisons include:

Key Findings :

- Substituents like thiophene (compound 24 ) or fluorine (compound 28 ) can enhance target specificity or stability. The 4-methyl group in the target compound may similarly optimize pharmacokinetic profiles.

- Lower yields (9–21%) in acridine derivatives highlight synthetic challenges, likely due to steric hindrance from the acridine core .

Benzene-1,3-diamine Derivatives with Heterocyclic Substituents

reports compounds synthesized from 6-methyl-N′-(4-(pyridine-3-yl)pyrimidin-2-yl)benzene-1,3-diamine , featuring pyrimidine and pyridine substituents.

| Compound | Substituent | Activity | Reference |

|---|---|---|---|

| 8b | Pyrimidin-2-yl | Strong antimicrobial activity | |

| Target Compound | 4-Methylacridin-9-yl | Undocumented (hypothesized kinase inhibition) |

Key Findings :

- Pyrimidine and pyridine groups (e.g., compound 8b ) enhance antimicrobial activity, suggesting that the acridine moiety in the target compound could similarly be tailored for specific biological targets .

Diamine Derivatives with Alkyl/Aryl Groups

- N¹,N¹-Diethylbenzene-1,3-diamine ():

This simpler derivative lacks the acridine group but demonstrates the reactivity of the benzene-1,3-diamine core. It serves as a precursor for more complex molecules, highlighting the versatility of the diamine scaffold . - N,N′-Bis(4-dimethylaminobenzylidene)-benzene-1,3-diamine (): This Schiff base derivative forms binuclear metal complexes with catalytic and antibacterial properties, underscoring the utility of benzene-1,3-diamine in coordination chemistry .

Structural Confirmation :

- NMR and Mass Spectrometry : For similar acridine derivatives, ¹H/¹³C NMR and ESI-MS are standard for verifying molecular weight and substituent positions .

- Melting Points : Acridine derivatives typically exhibit high melting points (e.g., 175–197°C in ), correlating with their crystalline, aromatic structures .

Biological Activity

N~1~-(4-Methylacridin-9-yl)benzene-1,3-diamine is an acridine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicine, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound this compound features a complex structure that includes an acridine moiety linked to a benzene ring with two amine groups. The synthesis typically involves the condensation of 4-methylacridine with benzene-1,3-diamine under controlled conditions to yield the target compound. Various synthetic routes have been explored to optimize yield and purity, including the use of different catalysts and solvents.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including:

- MCF-7 (breast cancer)

- Caco2 (colon cancer)

- PC-3 (prostate cancer)

In vitro assays revealed that the compound induces apoptosis in cancer cells, potentially through mechanisms involving DNA intercalation and inhibition of topoisomerase activity. For instance, a study indicated that derivatives of acridine can effectively inhibit cell proliferation in MCF-7 cells with IC50 values ranging from 10 to 30 µM depending on the specific derivative used .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. It has shown activity against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In a recent study, the compound exhibited zones of inhibition ranging from 10 mm to 15 mm against these pathogens in agar diffusion assays. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells treated with this compound showed significant decreases in cell viability after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups. This study highlights the potential use of this compound as a chemotherapeutic agent .

Case Study 2: Antimicrobial Activity Against Multidrug-resistant Strains

In a clinical setting, this compound was tested against multidrug-resistant strains of Staphylococcus aureus. The results demonstrated effective antibacterial activity with minimal inhibitory concentrations (MICs) below 50 µg/mL. These findings support its potential application in treating infections caused by resistant bacteria .

Research Findings Summary Table

Q & A

Basic: What are the established synthetic routes for N¹-(4-Methylacridin-9-yl)benzene-1,3-diamine?

Methodological Answer:

The compound is synthesized via a two-step process:

Schiff Base Formation : Reacting 9-chloroacridine derivatives with substituted benzaldehyde to form a Schiff base intermediate.

Acridine Coupling : The Schiff base is refluxed with benzene-1,3-diamine derivatives in dry methanol for 10+ hours under inert conditions. Reaction progress is monitored via TLC, followed by purification using sodium bicarbonate washes and petroleum ether recrystallization .

Key Data : Yields typically range from 60–85%, with purity confirmed via melting points and elemental analysis (see Tables 5–7 in ).

Basic: How is the structural integrity of N¹-(4-Methylacridin-9-yl)benzene-1,3-diamine validated?

Methodological Answer:

Structural validation employs:

- Spectroscopic Techniques : NMR (¹H/¹³C) to confirm aromatic proton environments and acridine-methyl group integration.

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography : For derivatives, hydrogen bonding patterns and lattice energies are analyzed (as in , though adapted for this compound).

Advanced: What catalytic applications are explored for metal complexes of this compound?

Methodological Answer:

The benzene-1,3-diamine moiety facilitates coordination with transition metals (e.g., Co(II), Ni(II)), forming binuclear complexes. These complexes are tested for:

- Hydroxylation Catalysis : Phenol hydroxylation under mild conditions (H₂O/ethanol solvent, room temperature), achieving >90% substrate conversion in 24 hours .

- Antibacterial Activity : MIC values against E. coli and S. aureus range from 8–32 µg/mL, linked to metal-ligand charge transfer .

Experimental Design : Catalyst loading (0.039–0.0625 mol% metal), substrate-to-oxidant ratios (1:2), and kinetic studies to optimize turnover frequency.

Advanced: How does the 4-methylacridine moiety influence electronic properties?

Methodological Answer:

The methyl group at the acridine 4-position enhances electron density, studied via:

- DFT Calculations : To map HOMO-LUMO gaps and predict redox behavior.

- UV-Vis Spectroscopy : Absorption maxima (~450 nm) indicate π→π* transitions, with solvatochromic shifts in polar solvents .

Research Gap : Contradictions in reported bandgap values (2.8–3.2 eV) suggest solvent or substituent effects requiring controlled comparative studies.

Advanced: What strategies optimize functionalization of the benzene-1,3-diamine core?

Methodological Answer:

Functionalization focuses on:

- Electrophilic Substitution : Nitro or halogen groups introduced at the benzene ring’s para position via HNO₃/H₂SO₄ or Cl₂/FeCl₃, monitored by HPLC .

- Cross-Coupling Reactions : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄ catalyst) to attach biaryl groups, improving solubility .

Challenge : Steric hindrance from the acridine group necessitates microwave-assisted synthesis (100°C, 30 min) for higher yields .

Advanced: How to resolve contradictions in catalytic efficiency data across studies?

Methodological Answer:

Discrepancies arise from:

- Metal Coordination Geometry : Octahedral vs. tetrahedral configurations alter substrate accessibility (e.g., Co(II) vs. Ni(II) in ).

- Reaction Solvent : Polar aprotic solvents (DMF) increase catalytic turnover but may deactivate intermediates.

Resolution Strategy :

Control experiments isolating solvent/metal effects.

In situ XAFS spectroscopy to track metal oxidation states during catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.